棕榈酸β-谷甾醇酯

描述

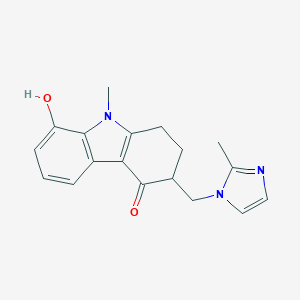

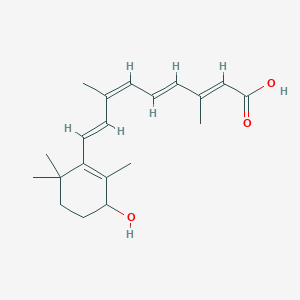

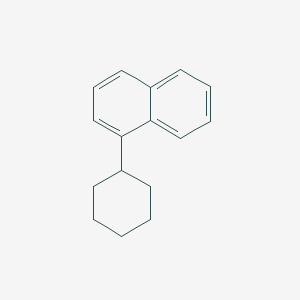

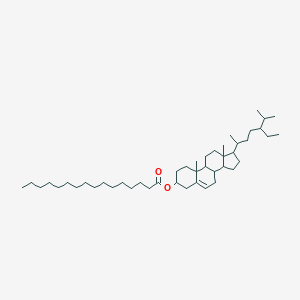

Beta-Sitosteryl palmitate is a type of fatty ester compound, formed by the esterification of beta-sitosterol and palmitic acid . Beta-sitosterol is a prevalent sterol in plants and is an essential component of cell membranes . It is biosynthesized in plants via the mevalonic acid pathway .

Synthesis Analysis

The beta-sitosteryl esters, including beta-sitosteryl palmitate, are synthesized by the enzymatic esterification of different types of fatty acids to beta-sitosterol . The beta-sitosteryl esters synthesized contain no unreacted ingredients (free sterols or free fatty acids) as determined by thin layer chromatography (TLC) .Molecular Structure Analysis

Beta-sitosterol has a chemical structure similar to that of cholesterol . The sterol ring is common to all sterols, but they differ in the side chain . The structure of beta-sitosteryl palmitate is formed by the esterification of beta-sitosterol and palmitic acid .Chemical Reactions Analysis

Beta-sitosterol competes with cholesterol for absorption due to the similarity in their structure . This property is used in its role as an antihyperlipidemic agent .Physical And Chemical Properties Analysis

The physical and chemical properties of beta-sitosteryl palmitate are influenced by the chain length and degree of unsaturation of the fatty acid ester moiety . The lamellar spacings of the bilayer structure decrease with decreasing fatty acid chain length and with an increasing degree in unsaturation .科学研究应用

Phase Behavior and Polymorphism

Sitosteryl palmitate exhibits interesting phase behavior and polymorphism, which are critical in understanding its physical properties. Research has shown that the physicochemical characteristics of phytosterol esters like Sitosteryl palmitate are influenced by the chain length and degree of unsaturation of the fatty acid ester moiety . This knowledge is pivotal for industries that require precise control over the crystallization and melting behaviors of lipid-based substances, such as in food processing and pharmaceuticals.

Nutraceutical Applications

As a phytosterol ester, Sitosteryl palmitate has potential nutraceutical applications due to its structural similarity to cholesterol. It competes with cholesterol for absorption in the human body, which can lead to reduced blood cholesterol levels. This property makes it a valuable component in functional foods and dietary supplements aimed at managing hyperlipidemia .

Antimicrobial and Anti-inflammatory Properties

Sitosteryl palmitate has been studied for its antimicrobial and anti-inflammatory activities. These properties could be harnessed in the development of new therapeutic agents for treating infections and inflammation-related conditions. The compound’s ability to modulate these biological processes without major toxicity is a significant advantage in pharmaceutical research .

Anticancer Potential

The anticancer activity of Sitosteryl palmitate is another area of interest. Its ability to inhibit the growth of cancer cells could lead to the development of novel anticancer drugs. Research into the mechanisms behind its anticancer effects is ongoing and could provide insights into new treatment strategies .

Lipid Research and Material Science

Sitosteryl palmitate plays a role in lipid research, particularly in the study of lipid bilayers and membranes. Its phase behavior can be used to model and understand the properties of lipid components in biological membranes. Additionally, its polymorphic characteristics are of interest in material science, where it can contribute to the design of lipid-based materials with specific thermal and structural properties .

作用机制

Target of Action

Β-sitosterol, a closely related compound, has been shown to have various targets, including smooth muscle cells and platelets . It inhibits smooth muscle cell proliferation and platelet aggregation , which could potentially be relevant for sitosteryl palmitate as well.

Mode of Action

Β-sitosterol, a similar compound, has been shown to compete with cholesterol for absorption due to the similarity in their structure . This makes it an effective antihyperlipidemic agent . It’s plausible that sitosteryl palmitate might exhibit a similar mode of action.

Biochemical Pathways

Β-sitosterol, a related compound, is known to be biosynthesized in plants via the mevalonic acid pathway . It’s possible that sitosteryl palmitate might affect similar pathways.

Pharmacokinetics

Β-sitosterol, a similar compound, is known to be poorly absorbed despite its high consumption in a vegetarian diet . This could potentially impact the bioavailability of sitosteryl palmitate.

Result of Action

Β-sitosterol, a related compound, has been shown to exhibit various activities like antimicrobial, anti-inflammatory, anticancer, antifertility, angiogenic, antioxidant, immunomodulatory, antidiabetic, antinociceptive without major toxicity . It’s plausible that sitosteryl palmitate might exhibit similar effects.

Action Environment

It’s worth noting that the physicochemical characteristics of phytosterol esters, like sitosteryl palmitate, are influenced by the chain length and degree of unsaturation of the fatty acid ester moiety .

未来方向

Beta-sitosterol has various pharmacological activities like antimicrobial, anti-inflammatory, anticancer, antifertility, angiogenic, antioxidant, immunomodulatory, antidiabetic, antinociceptive without major toxicity . This opens new perspectives for the investigations of biological properties of beta-sitosterol and development of new formulations for treatment of various diseases .

属性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H80O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-43(46)47-38-29-31-44(6)37(33-38)25-26-39-41-28-27-40(45(41,7)32-30-42(39)44)35(5)23-24-36(9-2)34(3)4/h25,34-36,38-42H,8-24,26-33H2,1-7H3/t35-,36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTJDVBNIUPPPB-FPNUYMRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CC[C@@H](CC)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H80O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315058 | |

| Record name | Sitosterol palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Sitosteryl palmitate | |

CAS RN |

2308-85-2 | |

| Record name | Sitosterol palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2308-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Sitosteryl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002308852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sitosterol palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-SITOSTERYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEB596GYDL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of sitosteryl palmitate in food science?

A1: Sitosteryl palmitate serves as a valuable marker for detecting the presence of common wheat ( Triticum aestivum) in food products, particularly when mixed with durum wheat (Triticum durum) products. [, ] This application stems from the significant difference in sitosteryl palmitate content between these two wheat species. Durum wheat typically contains less than 1.5 mg/100g of sitosteryl palmitate, while common wheat exhibits a much wider range, often exceeding this value. []

Q2: How does the distribution of sitosteryl palmitate within the wheat kernel impact its use as a marker for common wheat?

A2: Research indicates that while the germ of the wheat kernel exhibits slightly higher sitosteryl palmitate content compared to the endosperm, the overall variation in content across different kernel fractions is minimal. [] This finding is significant as it implies that variations in milling extraction rates, within normal limits, do not significantly influence the sitosteryl palmitate content in the final flour product. Therefore, it remains a reliable marker for common wheat presence regardless of milling variations. []

Q3: Besides wheat, in what other natural sources has sitosteryl palmitate been identified?

A3: Sitosteryl palmitate has been found in various plant species, indicating its role as a naturally occurring compound. Examples include:

- Albizia ferruginea (roots): This plant, traditionally used for treating various ailments, was found to contain sitosteryl palmitate. []

- Alpinia oxyphylla (seeds): This species, known for its medicinal properties, also yields sitosteryl palmitate. []

- Eysenhardtia platycarpa (leaves and branches): This plant, traditionally used for managing blood glucose levels, contains sitosteryl palmitate alongside other bioactive compounds. []

- Leptographium wageneri (fungus): This fungus, responsible for black stain root disease in conifers, produces sitosteryl palmitate as a secondary metabolite. []

- Monascus purpureus (fungus): A yellow mutant of this fungus, commonly used in red yeast rice production, was found to produce sitosteryl palmitate. []

- Nephrolepis auriculata (rhizome): This fern species contains sitosteryl palmitate among other chemical constituents. []

- Piper betel (leaves): This plant, with a long history of traditional medicinal use, contains sitosteryl palmitate in its leaves. [, ]

- Piper chimonantifolium (leaves): This species, known for its potential antifungal properties, contains sitosteryl palmitate among other bioactive compounds. []

Q4: What analytical techniques are commonly employed for the identification and quantification of sitosteryl palmitate?

A4: Researchers utilize a combination of techniques for accurate identification and quantification of sitosteryl palmitate:

- Thin Layer Chromatography (TLC): This method allows for the separation and initial identification of sitosteryl palmitate in samples. The use of silver nitrate impregnated silica gel plates enhances the separation and visualization of sitosteryl palmitate. [, ]

- Gas Liquid Chromatography (GLC): Following TLC separation, GLC provides a precise method for identifying sitosteryl palmitate by analyzing its retention time and comparing it to known standards. []

- Infrared (IR) Spectroscopy: This technique aids in confirming the identity of sitosteryl palmitate by analyzing its unique molecular vibrations and comparing the obtained spectrum to reference data. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。